molecular formula C18H21N3O7 B12931540 N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide

N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide

Cat. No.: B12931540
M. Wt: 391.4 g/mol
InChI Key: HSVRHYDSGNWNGH-VMUDFCTBSA-N
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Description

N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a benzyl group attached to a pyrimidine ring, which is further substituted with a methoxyoxolan moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide typically involves multi-step organic synthesisCommon reagents used in these reactions include benzyl bromide, methoxyoxolan, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[(2S,3R,4R,5R,6R)-2-(benzyloxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate
  • (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol

Uniqueness

N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound for various scientific applications .

Properties

Molecular Formula

C18H21N3O7

Molecular Weight

391.4 g/mol

IUPAC Name

N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide

InChI

InChI=1S/C18H21N3O7/c1-27-14-13(23)12(9-22)28-17(14)21-8-11(16(25)20-18(21)26)15(24)19-7-10-5-3-2-4-6-10/h2-6,8,12-14,17,22-23H,7,9H2,1H3,(H,19,24)(H,20,25,26)/t12-,13-,14-,17-/m1/s1

InChI Key

HSVRHYDSGNWNGH-VMUDFCTBSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)CO)O

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)C(=O)NCC3=CC=CC=C3)CO)O

Origin of Product

United States

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